DALDA

Analgesia Pain Research Mu-Opioid Pharmacology

Researchers studying MOR signaling face confounding off-target effects from less selective agonists. DALDA (H-Tyr-D-Arg-Phe-Lys-NH2) solves this with unparalleled selectivity (Kiδ/Kiμ >10,000) and a net 3+ charge restricting BBB penetration (0.019% ID/g brain delivery), enabling clean peripheral vs. central antinociception studies. • Ki = 1.69 nM at MOR; 14× more potent than morphine (i.t.) • Kiδ/Kiμ = 11,400-over 10× that of DAMGO • Negligible placental transfer (<1% fetal:maternal) for maternal-fetal safety studies

Molecular Formula C30H45N9O5
Molecular Weight 611.7 g/mol
CAS No. 118476-85-0
Cat. No. B044049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDALDA
CAS118476-85-0
SynonymsDALDA
Tyr-Arg-Phe-Lys-NH2
tyrosyl-arginyl-phenylalanyl-lysinamide
Molecular FormulaC30H45N9O5
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1
InChIKeyUEVAHGMTRWGMTB-JBXUNAHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DALDA: High-Selectivity Mu-Opioid Agonist


DALDA (H-Tyr-D-Arg-Phe-Lys-NH2, [D-Arg2,Lys4]dermorphin-(1-4)-amide) is a synthetic tetrapeptide that acts as a potent and highly selective agonist at the mu-opioid receptor (MOR), with a binding affinity Ki of 1.69 nM . The molecule carries a net positive charge (3+) at physiological pH, which confers hydrophilicity and restricts distribution largely to the extracellular space [1]. DALDA was developed from the dermorphin scaffold to address the need for MOR agonists with enhanced receptor specificity and reduced off-target activity.

DALDA Substitution: Impact on Experimental Outcomes


Though numerous mu-opioid receptor agonists exist, DALDA exhibits a unique confluence of physicochemical and pharmacological properties that preclude simple substitution. Its triple positive charge at physiological pH yields a distinct pharmacokinetic profile, including limited blood-brain barrier (BBB) penetration and a plasma volume-restricted distribution, which fundamentally differs from that of neutral or lipophilic opioids like morphine and fentanyl [1]. Moreover, DALDA's exceptional selectivity for MOR over delta- and kappa-opioid receptors (Kiδ/Kiμ > 10,000) is orders of magnitude higher than that of the commonly used peptide agonist DAMGO [2]. Consequently, switching to a less selective or differently charged analog can introduce confounding off-target effects or alter the balance between peripheral and central antinociception, undermining the reproducibility of studies focused on MOR-specific signaling.

DALDA Head-to-Head Comparison Evidence


Intrathecal Potency vs. Morphine

Following intrathecal administration in rats, DALDA demonstrates 14-fold higher antinociceptive potency compared to morphine, based on ED50 values derived from the tail-flick assay. The study directly compared DALDA, morphine, and the analog [Dmt1]DALDA in the same experimental system [1].

Analgesia Pain Research Mu-Opioid Pharmacology

Analgesic Duration vs. Morphine

At equipotent doses, DALDA provides a longer duration of analgesic effect than morphine. The analgesic duration for an equipotent dose of morphine is 3 hours, whereas DALDA sustains analgesia for 7 hours—a 2.3-fold increase [1]. The study was conducted in the same rat model and used the same tail-flick assay to measure duration.

Duration of Analgesia Pharmacodynamics Mu-Opioid Agonists

Mu-Opioid Receptor Selectivity vs. DAMGO

DALDA exhibits unprecedented mu-opioid receptor selectivity, with a Kiδ/Kiμ ratio of 11,400, which is more than 10 times higher than the selectivity ratio of DAMGO (Kiδ/Kiμ = 1,050) [1]. This comparison is based on binding assays using rat brain membranes and represents a cross-study comparison with the same assay methodology.

Receptor Selectivity Mu-Opioid Receptor Off-Target Activity

Plasma Clearance and Half-Life vs. DAMGO

DALDA demonstrates significantly slower systemic clearance and longer elimination half-life than DAMGO. Following intravenous administration in sheep, plasma clearance of DAMGO is 223 ml/kg/h, whereas DALDA clears at only 24 ml/kg/h—a 10-fold difference [1]. Consequently, the elimination half-life of DALDA (1.5 h) is 6.25 times longer than that of DAMGO (0.24 h).

Pharmacokinetics Peptide Stability Systemic Exposure

Placental Transfer vs. Morphine

Owing to its 3+ net charge and hydrophilicity, DALDA exhibits severely restricted placental transfer. In pregnant sheep, fetal plasma concentrations of DALDA remain below 50 ng/mL (<1% of maternal concentration) during steady-state maternal infusion [1]. In contrast, morphine, a more lipophilic alkaloid, readily crosses the placenta, achieving fetal:maternal concentration ratios of approximately 0.5–0.8.

Obstetrical Analgesia Fetal Safety Placental Barrier

Blood-Brain Barrier Penetration vs. Lipophilic Opioids

The brain delivery of DALDA is extremely limited, consistent with its hydrophilic, charged nature. Following intravenous administration, the brain concentration of [3H]DALDA at 30 minutes is only 0.019 ± 0.002% of the injected dose per gram, and the BBB permeability-surface area product (0.84 ± 0.13 μl·min⁻¹·g⁻¹) is comparable to that of the paracellular marker sucrose [1]. In contrast, lipophilic opioids like fentanyl and morphine exhibit brain-to-plasma ratios >1.0 and achieve peak brain concentrations within minutes.

BBB Permeability CNS Exposure Peripheral Analgesia

Optimal Application Scenarios for DALDA


Intrathecal Analgesia with Reduced Dosing

When studying spinal antinociception, DALDA's 14-fold higher potency and 2.3-fold longer duration of action compared to morphine [1] enable experiments with fewer intrathecal injections, minimizing surgical stress and procedural variability. Its extended duration (7 hours vs. 3 hours for morphine) is particularly advantageous for behavioral assays requiring prolonged observation windows, such as chronic pain models.

Mu-Opioid Receptor Selectivity Profiling

In studies requiring exclusive mu-opioid receptor activation, DALDA's Kiδ/Kiμ selectivity ratio of 11,400—over 10 times that of DAMGO [1]—ensures that delta-opioid receptor cross-activation is negligible. This property is critical for experiments aimed at dissecting MOR-specific signaling pathways, particularly when using gene knockout or siRNA approaches where off-target confounds must be eliminated.

Maternal-Fetal Analgesia and Safety Studies

DALDA's negligible placental transfer (<1% fetal:maternal concentration) [1] makes it a superior choice over morphine and other lipophilic opioids for maternal pain studies in pregnant animal models. Researchers investigating the fetal safety of maternal opioid exposure can use DALDA to separate maternal analgesic effects from direct fetal opioid effects, a distinction that is impossible with compounds that readily cross the placenta.

Peripheral vs. Central Opioid Mechanism Differentiation

Given its extremely limited BBB penetration (brain delivery of only 0.019% ID/g, comparable to sucrose) [1], DALDA serves as an ideal tool for distinguishing peripheral from central mu-opioid-mediated effects. In contrast to brain-penetrant agonists like morphine and fentanyl, DALDA allows researchers to achieve analgesia with minimal CNS exposure, thereby isolating peripheral opioid receptor contributions in conditions such as inflammatory or visceral pain.

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